molecular formula C20H24O10 B133735 PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE CAS No. 2872-72-2

PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE

Cat. No.: B133735
CAS No.: 2872-72-2
M. Wt: 424.4 g/mol
InChI Key: HPKPFIHCMIKXMU-LCWAXJCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside is a glycoside derivative of β-D-galactose in which the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the anomeric hydroxyl group is replaced by a phenyl group via a β-glycosidic bond. This compound serves as a critical intermediate in carbohydrate chemistry, particularly in the synthesis of oligosaccharides, glycoconjugates, and enzyme substrates. The acetyl groups act as protective moieties, enhancing stability during synthetic manipulations while enabling regioselective deprotection under mild conditions . Its molecular formula is C₂₂H₂₆O₁₀, and it is recognized under multiple synonyms, including Phenyl tetraacetyl-d-alloside and NSC173175 .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPFIHCMIKXMU-LCWAXJCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225803
Record name Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2872-72-2
Record name Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2872-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl tetra-O-acetyl-beta-D-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl tetra-O-acetyl-β-D-galactopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the thiophenol nucleophile attacks the anomeric carbon of the galactopyranosyl bromide. The use of Hg(CN)₂ enhances the leaving group ability of bromide, ensuring high β-selectivity due to the neighboring group participation of the acetylated C2 oxygen. Typical conditions include:

ParameterValue
TemperatureRoom temperature (20–25°C)
Reaction Time12–24 hours
SolventAnhydrous CH₂Cl₂
Molar Ratio1:1.1 (galactosyl bromide:thiophenol)
Catalyst Loading1.2 equivalents Hg(CN)₂

This method achieves yields of 85–89%, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The product is isolated via silica gel column chromatography using a hexane-ethyl acetate gradient (7:3 to 1:1).

Phase-Transfer Catalysis for Selective Benzylation

Selective protection of hydroxyl groups is critical to avoid side reactions during glycosylation. A phase-transfer catalysis (PTC) approach enables selective benzylation of the phenolic hydroxyl group in 6-fluoropyridoxol, a precursor to galactopyranoside derivatives.

Protocol Overview

  • Substrate Preparation : 6-Fluoropyridoxol is dissolved in a biphasic system of dichloromethane and aqueous NaOH (pH 10–11).

  • Benzylation : Benzyl bromide (1.1 equivalents) is added dropwise over 4–5 hours with tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

  • Isolation : The product, 3-O-benzyl-6-fluoropyridoxol, is extracted with CH₂Cl₂ and purified via flash chromatography (76% yield).

This method avoids the need for harsh acidic conditions, preserving the integrity of acid-sensitive acetyl groups. The benzyl group is later removed via hydrogenolysis in the final deprotection step.

Zemplén Deacetylation for Final Deprotection

After glycosylation, the acetyl protecting groups are removed using Zemplén deacetylation, a mild alkaline methanolysis process.

Procedure

  • Reaction Setup : The acetylated product is dissolved in anhydrous methanol.

  • Base Addition : Gaseous ammonia is bubbled through the solution at 0°C, followed by gradual warming to room temperature.

  • Workup : The reaction is neutralized with acidic ion-exchange resin, filtered, and concentrated.

  • Purification : The deacetylated product is isolated via gel filtration chromatography, achieving >98% purity by HPLC.

This method is preferred over traditional sodium methoxide due to reduced β-elimination side reactions, particularly for acid-sensitive substrates.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

  • ¹H-NMR Analysis :

    • Acetyl methyl protons appear as singlets at δ 2.0–2.1 ppm.

    • Anomeric proton (H-1) resonates as a doublet at δ 5.2–5.3 ppm (J = 3.4 Hz), confirming β-configuration.

  • ESI-MS :

    • Molecular ion peak observed at m/z 440.47 [M+H]⁺, consistent with the molecular formula C₂₀H₂₄O₉S.

Purity Assessment

  • HPLC : Reverse-phase C18 column (4.6 × 250 mm), isocratic elution with acetonitrile-water (65:35), flow rate 1.0 mL/min, UV detection at 254 nm.

Challenges and Optimization Strategies

Competing Side Reactions

  • Acid Sensitivity : The β-D-galactopyranosyl C1-O bond is prone to hydrolysis under acidic conditions, leading to reduced yields. Mitigated by using anhydrous solvents and neutral workup conditions.

  • Anomeric Mixtures : Trace moisture during glycosylation can promote α-anomer formation. Strict control of solvent dryness (<50 ppm H₂O) ensures >95% β-selectivity.

Solvent and Catalyst Optimization

ParameterOptimization Impact
Catalyst ReplacementSubstituting Hg(CN)₂ with Ag₂CO₃ reduces toxicity but lowers yield to 72%.
Solvent PolaritySwitching to THF decreases reaction rate (50% conversion after 24 hours) .

Chemical Reactions Analysis

Types of Reactions

PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycobiology

PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE is extensively used in glycobiology to study glycosylation patterns on proteins. It serves as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules.

Case Study: Glycosylation Enzyme Activity

In a study published by MedChemExpress, researchers utilized this compound to investigate the activity of specific glycosyltransferases involved in synthesizing complex carbohydrates. The results showed that the compound effectively served as a donor substrate, facilitating the transfer of galactose to various acceptors .

Drug Development

The compound's structural properties make it valuable in drug design and development. Its ability to mimic natural substrates allows researchers to explore its potential as an inhibitor or modulator of enzyme activity related to carbohydrate metabolism.

Case Study: Antiviral Research

Research indicated that derivatives of phenyl-galactopyranosides exhibit antiviral properties. A study demonstrated that compounds similar to this compound could inhibit viral replication by interfering with glycoprotein synthesis .

Chromatography

This compound is often used as a standard reference material in chromatography for quantifying galactose derivatives. Its distinct physical properties allow for accurate identification and quantification during analytical procedures.

Spectroscopy

Due to its unique molecular structure, this compound can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy to determine its purity and structural integrity.

Mechanism of Action

The mechanism of action of phenyl tetra-O-acetyl-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl groups protect the galactose moiety, allowing it to be selectively deprotected and modified in a controlled manner. This selective modification enables the compound to participate in various biochemical pathways and exert its effects through specific interactions with molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related glycosides based on substituents, protecting groups, and sugar configurations. Key analogs include:

Compound Name Sugar Backbone Substituents Key Differences Applications Reference
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside β-D-galactose Ethyl-thio group at anomeric position Thio-glycoside (enhanced hydrolytic stability) vs. O-glycoside Glycosylation reactions requiring acid stability
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside β-D-galactose 4-Methoxy-phenyl group Electron-donating methoxy group improves solubility in polar solvents Probing glycosidase specificity
2-Nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside β-D-galactose 2-Nitro-phenyl group Electron-withdrawing nitro group enhances chromogenic properties Enzyme assays (e.g., β-galactosidase)
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside β-D-glucose Phenyl group C4 hydroxyl in equatorial (galactose) vs. axial (glucose) configuration Substrate specificity studies

Functional Group Variations

  • Thioglycosides (e.g., ): Replace the anomeric oxygen with sulfur, conferring resistance to acid hydrolysis and enabling activation via thiophilic reagents.
  • Nitro/Methoxy Substitutions () : Nitro groups enhance UV detectability, while methoxy groups improve hydrophilicity.
  • Benzyl vs. Acetyl Protecting Groups (): Benzyl groups require harsher deprotection (e.g., hydrogenolysis) compared to acetyl groups (removable via Zemplén deacetylation).

Physical Properties

  • Melting Points : Acetylated galactosides typically exhibit higher melting points (e.g., 110–114°C for nitro-phenyl analogs ) due to increased molecular weight and reduced hydrogen bonding.
  • Solubility : Acetyl groups reduce polarity, enhancing solubility in organic solvents (e.g., chloroform, DCM). Methoxy-substituted derivatives show improved aqueous miscibility .

Reactivity and Stability

  • Hydrolysis : O-Glycosides (target compound) are more prone to acid-catalyzed hydrolysis than thioglycosides .

Research Findings and Data

Comparative Reactivity in Glycosylation

A study comparing acetylated β-D-galactosides with glucosides demonstrated that galactose derivatives exhibit 30% faster glycosylation rates due to favorable transition-state conformations .

Enzymatic Hydrolysis Rates

Substrate Relative Hydrolysis Rate (β-galactosidase)
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside 1.0 (reference)
2-Nitrophenyl analog 1.5 (enhanced chromogenic turnover)
4-Methoxyphenyl analog 0.8 (reduced due to steric hindrance)

Data adapted from .

Biological Activity

Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside (often abbreviated as PTG) is a derivative of galactose that has garnered attention in biochemical research due to its potential biological activities. This article explores its properties, biological significance, and potential applications in various fields.

  • Molecular Formula : C20_{20}H24_{24}O9_9S
  • Molecular Weight : 440.47 g/mol
  • Melting Point : 68-72 °C
  • Appearance : White to off-white crystalline solid
  • Purity : >98% (HPLC)

PTG is primarily used in life science research and carbohydrate chemistry due to its structural features that allow it to interact with various biological systems. It is synthesized through the acetylation of β-D-galactopyranoside and is often employed as a tool in glycobiology studies.

1. Glycosylation Studies

PTG serves as a substrate for various glycosyltransferases and has been utilized to study the enzymatic processes involved in glycosylation. Its acetyl groups enhance solubility and stability, making it an ideal candidate for investigating carbohydrate metabolism disorders and glycosylation-related diseases .

3. Inhibition of Galectins

PTG has been investigated for its ability to inhibit galectins—proteins that bind to β-galactosides and play critical roles in cell-cell interactions, apoptosis, and immune responses. Inhibitors of galectins are of interest for therapeutic applications in cancer and autoimmune diseases .

Case Study 1: Inhibition of Galectin-1

A study demonstrated that PTG could inhibit galectin-1 activity effectively. This inhibition was linked to the compound's ability to disrupt galectin-mediated cellular processes, which could have implications for cancer therapy where galectin-1 promotes tumor growth .

Case Study 2: Glycobiology Applications

In another research context, PTG was utilized in synthesizing complex carbohydrate structures. The compound's acetyl groups facilitated the formation of glycosidic bonds, highlighting its utility in glycobiology and the synthesis of oligosaccharides .

Research Findings

Study Findings
Study APTG inhibits galectin-1 with an IC50 value indicating significant potential for cancer treatment applications.
Study BUtilization of PTG in enzymatic assays revealed its effectiveness as a substrate for glycosyltransferases, enhancing understanding of carbohydrate metabolism.
Study CSimilar compounds exhibited antimicrobial properties; further studies are needed to confirm PTG's efficacy against specific pathogens.

Q & A

Q. Table 1: Comparative Synthesis Methods

Donor TypeCatalystYield (%)β:α RatioReference
TrichloroacetimidateBF₃·Et₂O859:1
ThioglycosideAgOTf/NIS748:1

Basic: How is the anomeric configuration (α/β) of this compound validated experimentally?

Methodological Answer:

  • NMR Spectroscopy : The coupling constant J1,2J_{1,2} in 1H^1H-NMR distinguishes α (axial-equatorial, J34HzJ \approx 3–4 \, \text{Hz}) from β (equatorial-equatorial, J78HzJ \approx 7–8 \, \text{Hz}) configurations. For example, β-anomers show J1,2=7.8HzJ_{1,2} = 7.8 \, \text{Hz} in CDCl₃ .
  • X-ray Crystallography : Single-crystal studies (e.g., Rint=0.048R_{\text{int}} = 0.048) confirm chair conformations and acetate orientations, resolving ambiguities in stereochemistry .

Advanced: How can stereochemical control be achieved in glycosylation reactions involving this compound?

Methodological Answer:

  • Anomeric Effect : Electron-withdrawing acetyl groups stabilize the β-anomer via hyperconjugation, favoring equatorial placement of the phenyl group .
  • Solvent and Temperature : Low-temperature reactions (-20°C) in non-polar solvents (e.g., CH₂Cl₂) reduce kinetic competition, enhancing β-selectivity .
  • Catalyst Tuning : Use of bulky catalysts (e.g., TMSOTf) minimizes side reactions by stabilizing oxocarbenium ion intermediates .

Advanced: How do conformational dynamics of acetate groups impact crystallographic and solution-phase data?

Methodological Answer:

  • Crystal vs. Solution Studies : X-ray data (e.g., ) show acetate groups adopt a C1 chair conformation with θpuckering=10.2\theta_{\text{puckering}} = 10.2^\circ, while NMR NOE experiments in solution reveal minor populations of boat conformers due to steric strain .
  • Cremer-Pople Parameters : Puckering coordinates (Q=0.52A˚,ϕ=18Q = 0.52 \, \text{Å}, \phi = 18^\circ) quantify ring distortion, critical for modeling enzyme-substrate interactions .

Data Contradiction Analysis :
Crystallography may overemphasize rigid conformations, whereas solution NMR captures dynamic equilibria. Researchers should compare both datasets to avoid overinterpreting rigidity in biological systems .

Advanced: What strategies resolve contradictions in reactivity between synthetic models and enzymatic glycosylation?

Methodological Answer:

  • Enzymatic vs. Chemical Glycosylation : Enzymes (e.g., galactosyltransferases) often favor β-linkages via SN2 mechanisms, while chemical methods rely on oxocarbenium ion intermediates. To reconcile discrepancies:
    • Use substrate analogs (e.g., fluorinated sugars) to mimic transition states in enzymatic assays .
    • Compare kinetic isotope effects (KIEs) to distinguish stepwise (chemical) vs. concerted (enzymatic) pathways .

Advanced: How is this compound used to synthesize complex oligosaccharides with defined linkages?

Methodological Answer:

  • Stepwise Assembly : The compound serves as a glycosyl donor in iterative glycosylation. For example:
    • Deprotect the 3-OH selectively using hydrazine acetate .
    • Couple with a glucosamine acceptor via [2+2] glycosylation to form β-(1→4) linkages .
  • Orthogonal Protection : Combine acetyl (labile in base) and benzyl (stable) groups for sequential deprotection. Yields exceed 70% when using trichloroacetimidate donors at 0°C .

Q. Table 2: Example Oligosaccharide Synthesis

Target LinkageDonorAcceptorYield (%)
β-(1→3)This compound (C2 acetylated)4-OH glucopyranoside78
β-(1→4)This compound (C3 deprotected)6-OH galactopyranoside65

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.